molecular formula C20H28O3 B1679540 Rosenonolactone CAS No. 508-71-4

Rosenonolactone

Cat. No.: B1679540
CAS No.: 508-71-4
M. Wt: 316.4 g/mol
InChI Key: HWECMADGHQKSLK-RJFGYBCDSA-N
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Description

Rosenonolactone is a diterpenoid compound isolated from the fungus Trichothecium roseum. It is known for its unique structure and biological activities. The compound has a molecular formula of C20H28O3 and a molecular weight of 316.40 g/mol . This compound is characterized by its tetracyclic structure, which includes a lactone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rosenonolactone can be synthesized from methyl isocupressate through a series of chemical reactions. The process involves the transformation of methyl isocupressate into rosadienoic esters, followed by the conversion of these esters into an epoxide intermediate. This intermediate is then converted into the unsaturated lactone, which is further processed to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic chemistry techniques such as esterification, epoxidation, and lactonization. These processes are carried out under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Rosenonolactone undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to a decrease in oxidation state.

    Substitution: The replacement of one functional group with another within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Rosenonolactone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rosenonolactone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may inhibit certain enzymes involved in fungal growth and metabolism .

Comparison with Similar Compounds

  • Rosololactone
  • 7-Deoxyrosenonolactone
  • Engleromycenolic acid B
  • Engleromycenol

Comparison: this compound is unique due to its specific tetracyclic structure and the presence of a lactone ring. Compared to similar compounds like rosololactone and 7-deoxythis compound, this compound exhibits distinct biological activities and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(1R,2R,5R,7R,10S,11S)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-5-17(2)9-10-19(4)13(12-17)14(21)11-15-18(3)7-6-8-20(15,19)23-16(18)22/h5,13,15H,1,6-12H2,2-4H3/t13-,15-,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWECMADGHQKSLK-BWXAORSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C(=O)CC3C24CCCC3(C(=O)O4)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]2([C@@H](C1)C(=O)C[C@@H]3[C@]24CCC[C@@]3(C(=O)O4)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508-71-4
Record name Rosenonolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROSENONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77A9658D4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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